molecular formula C21H16BrN3OS B2462063 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219902-56-3

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2462063
CAS No.: 1219902-56-3
M. Wt: 438.34
InChI Key: GCFBXBYXLUCWIY-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a 3-bromophenyl substituent at position 7 and a 3,4-dihydroisoquinoline moiety at position 2. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antiplatelet effects .

Properties

CAS No.

1219902-56-3

Molecular Formula

C21H16BrN3OS

Molecular Weight

438.34

IUPAC Name

7-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H16BrN3OS/c22-16-7-3-6-14(10-16)17-12-27-19-18(17)23-21(24-20(19)26)25-9-8-13-4-1-2-5-15(13)11-25/h1-7,10,12H,8-9,11H2,(H,23,24,26)

InChI Key

GCFBXBYXLUCWIY-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Br

solubility

not available

Origin of Product

United States

Biological Activity

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by a thienopyrimidinone core fused with a dihydroisoquinoline moiety. This unique structure enhances its potential biological activities, making it a significant subject of interest in medicinal chemistry and pharmacology.

The compound incorporates a bromophenyl group which is crucial for its interaction with biological targets. Its mechanism of action primarily involves the inhibition of aldo-keto reductase AKR1C3 , an enzyme implicated in various cancers, including breast and prostate cancer. The compound binds to the active site of AKR1C3, effectively blocking its function and modulating cancer progression pathways.

Biological Activities

Research has demonstrated that 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits several notable biological activities:

  • Antitubercular Activity : The compound has shown significant effectiveness against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.
  • Cancer Inhibition : It serves as a potent inhibitor of AKR1C3, indicating its role in cancer therapy.
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Anticancer Activity : A study assessed the cytotoxic effects of various thienopyrimidine derivatives against breast cancer cell lines. The results indicated that compounds similar to 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one exhibited significant inhibitory activity against tumor growth (IC50 values ranging from 27.6 μM to 50 μM) depending on structural modifications .
  • Enzyme Inhibition : In vitro assays demonstrated that the compound inhibits PI3K isoforms at concentrations as low as 10 µM, with percentages of inhibition reaching up to 84% for specific isoforms. This suggests a promising role in targeting signaling pathways involved in tumor growth .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesUnique PropertiesBiological Activity
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-oneThienopyrimidinone coreAntitubercular activitySignificant against Mycobacterium tuberculosis
5-(bromophenyl)-6-methylthieno[3,2-d]pyrimidin-4(3H)-oneMethyl substitutionDifferent activity profileModerate cytotoxicity
3-(4-bromophenyl)-2-{[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-oneContains sulfanyl groupPotential anti-cancer propertiesEffective against specific cancer cell lines

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, particularly:

Antitubercular Activity

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis, making it a candidate for developing new antitubercular agents. The mechanism is believed to involve the inhibition of specific enzymes essential for the survival of the bacteria.

Cancer Inhibition

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one has shown promise as an inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in breast and prostate cancer progression. Its inhibitory action could modulate pathways involved in tumor growth and proliferation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

  • Antitubercular Assays : In vitro studies demonstrated that the compound significantly inhibits the growth of Mycobacterium tuberculosis at micromolar concentrations, suggesting its potential as a lead compound in antitubercular drug development.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that the compound effectively reduces cell viability by inducing apoptosis through the inhibition of AKR1C3. This highlights its potential application in cancer therapeutics.

Comparison with Similar Compounds

Substituent Variations at Position 7

Bromophenyl Derivatives
  • 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Molecular Formula: C₂₀H₁₅BrN₂OS Key Features: A para-bromophenyl group at position 7 and a 3-methylbenzyl group at position 3.
  • 7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one (): Molecular Formula: C₁₂H₇BrN₂OS Key Features: Lacks substitutions at position 2 or 3, simplifying the scaffold. Comparison: The absence of a dihydroisoquinoline group at position 2 likely reduces steric bulk, possibly improving solubility but compromising receptor selectivity .
Non-Brominated Aromatic Substituents
  • 7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Molecular Formula: C₂₃H₁₆F₃N₃OS Key Features: A phenyl group at position 7 and a trifluoromethylbenzyl group at position 3. Comparison: The trifluoromethyl group’s electron-withdrawing nature may enhance metabolic stability compared to bromine, though it may alter binding affinity .

Substituent Variations at Position 2

Dihydroisoquinoline Derivatives
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(1H)-one (): Key Features: A fluorophenyl group at position 7 and dihydroisoquinoline at position 2.
Piperazine and Cyclohexylpiperazine Derivatives
  • 2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Molecular Formula: C₂₂H₂₅FN₄OS Key Features: A cyclohexylpiperazine group at position 2. Comparison: Piperazine derivatives are common in kinase inhibitors; the dihydroisoquinoline in the target compound may offer enhanced rigidity and receptor selectivity .

Structural and Pharmacological Implications

Compound Position 7 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound 3-Bromophenyl 3,4-Dihydroisoquinoline ~430 (estimated) Potential kinase inhibition
7-(4-Bromophenyl)-3-(3-methylbenzyl) analog 4-Bromophenyl 3-Methylbenzyl 411.32 Enhanced lipophilicity
2-(4-Cyclohexylpiperazin-1-yl)-7-(4-F-Ph) 4-Fluorophenyl Cyclohexylpiperazine 412.52 Likely kinase/GPCR modulation
7-Phenyl-3-(3-CF₃-benzyl) analog Phenyl 3-Trifluoromethylbenzyl 386.39 Improved metabolic stability

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